5-[(2-Phenoxypropanoyl)amino]benzene-1,3-dicarboxylic acid
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Overview
Description
5-[(2-Phenoxypropanoyl)amino]benzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzene ring substituted with a phenoxypropanoyl group and an amino group, along with two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Phenoxypropanoyl)amino]benzene-1,3-dicarboxylic acid typically involves the following steps:
Nitration of Benzene-1,3-dicarboxylic Acid: The starting material, benzene-1,3-dicarboxylic acid, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 5-position.
Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Acylation: The resulting 5-aminoisophthalic acid is acylated with 2-phenoxypropanoic acid chloride in the presence of a base such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Phenoxypropanoyl)amino]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: N-substituted derivatives.
Scientific Research Applications
5-[(2-Phenoxypropanoyl)amino]benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks and functionalized polymers.
Mechanism of Action
The mechanism of action of 5-[(2-Phenoxypropanoyl)amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Aminoisophthalic Acid: Similar structure but lacks the phenoxypropanoyl group.
5-Nitroisophthalic Acid: Contains a nitro group instead of an amino group.
Isophthalic Acid: Lacks both the amino and phenoxypropanoyl groups.
Uniqueness
5-[(2-Phenoxypropanoyl)amino]benzene-1,3-dicarboxylic acid is unique due to the presence of both the phenoxypropanoyl and amino groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
5-(2-phenoxypropanoylamino)benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-10(24-14-5-3-2-4-6-14)15(19)18-13-8-11(16(20)21)7-12(9-13)17(22)23/h2-10H,1H3,(H,18,19)(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUKQBFAFHVRCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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